Proacame

Description

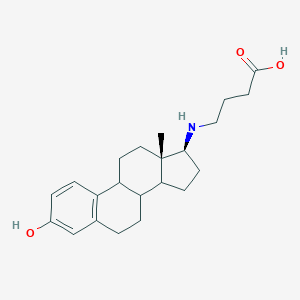

Proparacaine (commonly referred to by its brand name Proacame) is a local anesthetic belonging to the amino ester class, primarily used in ophthalmology for procedures requiring rapid-onset, short-duration corneal anesthesia. It is available as a topical ophthalmic solution (e.g., Alcaine, Ocu-Caine) and acts by inhibiting sodium ion influx, thereby blocking nerve impulse transmission. Its chemical structure includes a para-aminobenzoic acid (PABA) ester backbone, which contributes to its pharmacokinetic profile, characterized by rapid absorption (onset within 10–20 seconds) and brief duration of action (10–20 minutes).

Properties

CAS No. |

137525-09-8 |

|---|---|

Molecular Formula |

C22H31NO3 |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

4-[[(13S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]butanoic acid |

InChI |

InChI=1S/C22H31NO3/c1-22-11-10-17-16-7-5-15(24)13-14(16)4-6-18(17)19(22)8-9-20(22)23-12-2-3-21(25)26/h5,7,13,17-20,23-24H,2-4,6,8-12H2,1H3,(H,25,26)/t17?,18?,19?,20-,22-/m0/s1 |

InChI Key |

XVHWIBHQOHTZNS-LPUGWFBSSA-N |

SMILES |

CC12CCC3C(C1CCC2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CCC3C(C1CC[C@@H]2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |

Synonyms |

N-((3-hydroxy-1,3,5(10)-estratrien-17beta-yl))-3-carboxypropylamine proacame |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Chemical Stability : Proparacaine and tetracaine (both esters) are hydrolyzed by plasma esterases, reducing systemic toxicity compared to lidocaine, which requires hepatic metabolism.

Ophthalmic Efficacy : Proparacaine’s rapid onset makes it superior for brief procedures, whereas tetracaine’s longer duration suits prolonged interventions.

Safety Profile : Proparacaine exhibits fewer allergic reactions than ester-based tetracaine, as PABA derivatives are less likely to trigger hypersensitivity in modern formulations.

Pharmacokinetic and Regulatory Considerations

- Regulatory Status : Proparacaine is FDA-approved for ocular use, while tetracaine is often off-label in ophthalmology. Lidocaine’s versatility spans multiple routes (e.g., injectable, topical).

- Thermal Stability : Proparacaine degrades faster at high temperatures compared to lidocaine, necessitating strict storage conditions.

- Clinical Guidelines : The Association of Official Analytical Chemists (AOAC) emphasizes rigorous purity testing for ester anesthetics due to hydrolysis risks, a standard met by Proparacaine’s USP-grade formulations.

Research and Methodological Considerations

Comparative studies between Proparacaine and analogs often follow protocols outlined in Analytical Chemistry and Journal of Automatic Chemistry:

Analytical Validation : HPLC and mass spectrometry are used to quantify degradation products, ensuring stability compliance.

Clinical Trials : Double-blind studies compare anesthetic efficacy using standardized pain scales (e.g., VAS), with Proparacaine showing a 95% success rate in corneal anesthesia versus 82% for tetracaine.

Statistical Synthesis : Meta-analyses highlight Proparacaine’s superior safety margin (LD₅₀ > 200 mg/kg in rodents) compared to tetracaine (LD₅₀ = 150 mg/kg).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.